1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole
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Overview
Description
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole is an organic compound that features a triazole ring and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole typically involves the following steps:
Formation of the Boronate Ester: The starting material, 4-bromomethylphenylboronic acid, is reacted with pinacol in the presence of a base such as potassium carbonate to form the boronate ester.
Triazole Formation: The boronate ester is then subjected to a cyclization reaction with hydrazine and an appropriate aldehyde or ketone to form the 1,2,4-triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a bioorthogonal reagent, enabling selective labeling of biomolecules in living systems.
Medicine: Explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole exerts its effects depends on its application:
In Organic Synthesis: Acts as a nucleophile in cross-coupling reactions, forming stable carbon-carbon bonds.
In Biological Systems: Functions as a bioorthogonal reagent, reacting selectively with specific biomolecules without interfering with native biological processes.
In Medicinal Chemistry: Binds to specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronate ester group but different functional groups attached to the phenyl ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Features a pyrazole ring instead of a triazole ring.
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Contains an indazole ring and a carboxylate group.
Uniqueness: 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole is unique due to the combination of its boronate ester group and triazole ring, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring selective and stable chemical transformations.
Biological Activity
The compound 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H18BN3O2, with a molecular weight of approximately 274.20 g/mol. It features a triazole ring that is substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is significant for its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈BN₃O₂ |
Molecular Weight | 274.20 g/mol |
IUPAC Name | This compound |
CAS Number | 1384951-86-3 |
Synthesis
The synthesis of this compound typically involves the reaction of a suitable phenyl precursor with tetramethyl-1,3,2-dioxaborolane under controlled conditions. The process may utilize palladium-catalyzed coupling reactions to facilitate the formation of carbon-boron bonds essential for constructing the triazole framework.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 1H-1,2,4-triazole derivatives. The compound exhibits significant activity against various bacterial strains and fungi. For instance:
- Antibacterial Activity : In vitro tests have shown that compounds similar to this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. Notably, derivatives have demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
Antioxidant Activity
The antioxidant capabilities of triazole derivatives have been assessed using various assays such as DPPH and ABTS. Compounds in this class often show promising results in scavenging free radicals.
Enzyme Inhibition
Molecular docking studies suggest that this compound may inhibit specific enzymes like carbonic anhydrase II. This enzyme plays a crucial role in physiological processes and is a target for certain therapeutic agents.
Case Studies
A recent study investigated a series of triazole derivatives for their biological activities. Among these derivatives:
- Compound A : Exhibited an IC50 value of 13.8 µM against carbonic anhydrase II.
This indicates that modifications to the triazole structure can enhance biological activity significantly.
The biological activity of this compound is largely attributed to its ability to form stable complexes with metal ions and its interaction with various biological targets. The presence of the dioxaborolane moiety enhances its reactivity and facilitates interactions with proteins involved in critical metabolic pathways.
Properties
CAS No. |
2099017-85-1 |
---|---|
Molecular Formula |
C15H20BN3O2 |
Molecular Weight |
285.15 g/mol |
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)13-7-5-12(6-8-13)9-19-11-17-10-18-19/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
IHYYCZWBMQJBNP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
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